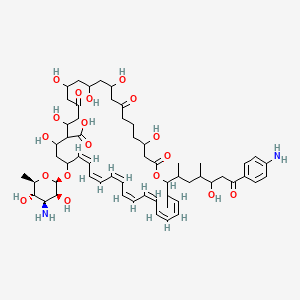

Candicidin A3

Description

Propriétés

Numéro CAS |

58591-23-4 |

|---|---|

Formule moléculaire |

C59H86N2O18 |

Poids moléculaire |

1111.3 g/mol |

Nom IUPAC |

(1R,3S,5S,7R,13R,17R,18S,19E,21E,23E,25Z,27Z,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,7,13,37-hexahydroxy-18-methyl-9,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C59H86N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-46(77-58-55(72)53(61)54(71)38(4)76-58)31-50-52(57(73)74)49(69)34-59(75,79-50)33-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)30-51(70)78-56(35)37(3)26-36(2)47(67)32-48(68)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,42-47,49-50,52-56,58,63-67,69,71-72,75H,17,19-20,26-34,60-61H2,1-4H3,(H,73,74)/b6-5-,9-7+,10-8-,13-11+,14-12+,18-15+,21-16+/t35-,36-,37-,38+,42+,43-,44-,45-,46-,47-,49-,50-,52+,53-,54+,55-,56-,58-,59+/m0/s1 |

Clé InChI |

NIQQIRWZEBRLKO-BQZYQNDBSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FR-008I; FR 008I; FR008I; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Candicidin A3 from Streptomyces griseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicidin, a polyene macrolide antibiotic produced by Streptomyces griseus, has long been recognized for its potent antifungal activity, particularly against Candida albicans. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of Candicidin A3, one of the major components of the candicidin complex. We delve into the genetic and biochemical intricacies of its production, detailing the biosynthetic gene cluster, the enzymatic machinery, and the regulatory networks that govern its synthesis. Furthermore, this guide presents detailed experimental protocols for the isolation, purification, and characterization of this compound, alongside methodologies for the genetic manipulation of the producing organism. Quantitative data on production yields and the physicochemical properties of this compound are summarized for easy reference. Finally, we provide visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important natural product.

Introduction

The discovery of antibiotics from microbial sources remains a cornerstone of modern medicine. Among the vast diversity of microorganisms, the genus Streptomyces stands out as a prolific producer of a wide array of bioactive secondary metabolites, including many clinically important drugs. Streptomyces griseus, a well-studied species, is the source of several antibiotics, most notably streptomycin. This organism also produces a complex of antifungal agents known as candicidins.

The candicidin complex was first isolated from Streptomyces griseus IMRU 3570 and was named for its strong inhibitory activity against fungi, especially yeast-form pathogens like Candida albicans.[1] The complex is comprised of several related heptaene macrolides, with Candicidin A1, D, and A3 being the major components. These compounds exert their antifungal effect by binding to ergosterol in the fungal cell membrane, leading to the formation of transmembrane channels, subsequent leakage of cellular contents, and ultimately cell death.[1]

This guide will focus specifically on this compound, providing a detailed technical resource for researchers and professionals involved in natural product discovery, biosynthesis, and drug development.

Discovery and Origin

The initial discovery of candicidin dates back to the mid-20th century from cultures of Streptomyces griseus. The producing strain, S. griseus IMRU 3570, was isolated from a soil sample, highlighting the importance of terrestrial actinomycetes as a source of novel antibiotics. The candicidin complex is considered the prototype of aromatic polyene macrolides due to the presence of a p-aminoacetophenone moiety.[1] While initially discovered in S. griseus, biosynthetic gene clusters for candicidin have since been found to be widely distributed among different Streptomyces species.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) spanning over 100 kb in the Streptomyces griseus genome.[3] The pathway involves a type I polyketide synthase (PKS) system, along with a suite of tailoring enzymes that modify the polyketide backbone to yield the final active compound.

The Candicidin Biosynthetic Gene Cluster

The candicidin BGC contains genes encoding all the necessary enzymatic machinery for the synthesis of the candicidin backbone, the deoxysugar mycosamine, and the p-aminobenzoic acid (PABA) starter unit. Key components of the gene cluster include:

-

Polyketide Synthase (PKS) genes: A set of large, modular type I PKS genes are responsible for the assembly of the macrolide ring.

-

p-Aminobenzoic Acid (PABA) Synthase genes: These genes direct the synthesis of the PABA starter unit, a key feature of aromatic polyenes.

-

Deoxysugar Biosynthesis genes: A cassette of genes is dedicated to the synthesis of the deoxysugar mycosamine, which is attached to the macrolide ring.

-

Tailoring Enzyme genes: Genes encoding for hydroxylases, epoxidases, and other modifying enzymes that decorate the polyketide backbone.

-

Regulatory genes: Genes that control the expression of the biosynthetic genes.

-

Transport genes: Genes encoding for transporters that export the final antibiotic out of the cell.

Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Initiation: The pathway is initiated with the synthesis of the starter unit, p-aminobenzoic acid (PABA), from chorismic acid, a precursor from the shikimate pathway. PABA is then activated to its coenzyme A thioester.

-

Elongation: The PABA-CoA starter unit is loaded onto the PKS assembly line. The polyketide chain is then elongated through the sequential addition of extender units, which are derived from malonyl-CoA and methylmalonyl-CoA. The candicidin PKS consists of multiple modules, with each module responsible for one cycle of chain elongation and for setting the stereochemistry of the resulting beta-carbon.

-

Termination and Tailoring: Once the full-length polyketide chain is assembled, it is released from the PKS, typically through the action of a thioesterase domain, and cyclized to form the macrolactone ring. The nascent macrolide then undergoes a series of post-PKS modifications, including hydroxylations and the attachment of the mycosamine sugar moiety, to yield the mature this compound molecule.

dot

Caption: Biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. One of the key regulatory factors is phosphate limitation. High concentrations of inorganic phosphate in the growth medium repress the expression of the candicidin biosynthetic genes, including the PABA synthase and the PKS genes.[4][5] This is a common regulatory mechanism for secondary metabolite production in Streptomyces, ensuring that antibiotic synthesis occurs during the stationary phase of growth when primary nutrient sources become limited.

Quantitative Data

Precise quantitative data is essential for the optimization of production and for comparative studies. The following table summarizes the available quantitative information for Candicidin production.

| Parameter | Value | Reference(s) |

| Production Titer | ||

| Candicidin Complex | Up to 4 g/L | [4][6] |

| Physicochemical Properties of this compound | ||

| Molecular Formula | C59H86N2O18 | [1] |

| Molecular Weight | 1111.3 g/mol | [1] |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of this compound.

Fermentation and Production

A general protocol for the production of Candicidin in a laboratory setting is as follows:

-

Inoculum Preparation: A seed culture of Streptomyces griseus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension and incubating for 2-3 days at 28-30°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A commonly used medium for candicidin production is a soya peptone-glucose medium.

-

Fermentation Conditions: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation. The pH of the culture is a critical parameter and should be maintained around 8.0 for optimal production.[4][6]

-

Monitoring Production: The production of candicidin can be monitored throughout the fermentation process by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound:

dot

Caption: General workflow for the purification of this compound.

A more detailed protocol for the purification would involve:

-

Extraction: The mycelial cake from the fermentation broth is extracted with an organic solvent such as n-butanol or acetone to obtain a crude extract containing the candicidin complex.

-

Initial Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like silica gel column chromatography to separate the candicidin complex from other metabolites.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid. The elution of this compound is monitored by UV detection at its characteristic absorbance maxima.

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

Genetic Manipulation of Streptomyces griseus

Genetic manipulation of the candicidin biosynthetic gene cluster is a powerful tool for studying gene function and for engineering the production of novel candicidin analogs. A general workflow for gene disruption is as follows:

dot

Caption: Workflow for gene disruption in S. griseus.

A common method for gene disruption in Streptomyces involves:

-

Construction of a Disruption Cassette: A DNA cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions of homology to the target gene is constructed.

-

Vector Construction: The disruption cassette is cloned into a suitable vector that cannot replicate in Streptomyces.

-

Conjugation: The resulting plasmid is transferred from E. coli to Streptomyces griseus via intergeneric conjugation.

-

Selection for Double Crossover Events: Selection is applied to identify exconjugants in which the wild-type gene has been replaced by the disruption cassette through homologous recombination.

-

Verification: The gene disruption is confirmed by PCR and/or Southern blot analysis.

Conclusion

This compound, a major component of the candicidin complex from Streptomyces griseus, continues to be a molecule of significant interest due to its potent antifungal activity. This technical guide has provided a comprehensive overview of its discovery, origin, and intricate biosynthetic pathway. The elucidation of the candicidin biosynthetic gene cluster has not only provided fundamental insights into the production of this important antibiotic but has also opened up avenues for biosynthetic engineering to generate novel and potentially improved antifungal agents. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and exploitation of this promising natural product. The continued study of this compound and its biosynthesis will undoubtedly contribute to the development of new strategies to combat fungal infections.

References

- 1. Screening and Purification of Natural Products from Actinomycetes that Induce a “Rounded” Morphological Phenotype in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candicidin-producing Streptomyces support leaf-cutting ants to protect their fungus garden against the pathogenic fungus Escovopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast and Accurate Identification of Candida auris by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors affecting the production of candicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and regulation of p-aminobenzoic acid synthase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors Affecting the Production of Candicidin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Candicidin on Fungal Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicidin, a member of the polyene macrolide antibiotic family, exerts its potent antifungal activity primarily through a direct interaction with ergosterol, the predominant sterol in fungal cell membranes. This interaction culminates in a cascade of events that disrupt membrane integrity, leading to cellular leakage, metabolic collapse, and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the core mechanism of action of Candicidin on fungal ergosterol, detailing the biophysical interactions, the subsequent physiological consequences, and the downstream cellular signaling events. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antifungal agent.

Core Mechanism: Candicidin-Ergosterol Interaction

The primary mode of action of Candicidin involves its high affinity and irreversible binding to ergosterol within the fungal plasma membrane.[1][2] This interaction is the cornerstone of its antifungal activity and selectivity, as mammalian cells contain cholesterol instead of ergosterol, for which polyenes have a lower affinity.

Two principal models describe the consequences of this binding:

-

The Pore Formation Model: This classic model posits that Candicidin and ergosterol molecules assemble into transmembrane channels or pores. These pores disrupt the selective permeability of the fungal membrane, allowing for the leakage of essential intracellular components, most notably potassium (K+) ions, and the influx of damaging extracellular ions.[3] This rapid loss of ionic homeostasis leads to membrane depolarization and metabolic dysregulation.

-

The Ergosterol Sequestration (Sponge) Model: A more recent model suggests that polyenes, including Candicidin, act as "ergosterol sponges," extracting ergosterol molecules from the lipid bilayer.[4] This sequestration of ergosterol disrupts the structure and function of ergosterol-rich membrane domains, which are crucial for the activity of various membrane-bound enzymes and transport proteins.

It is plausible that both mechanisms contribute to the overall antifungal effect of Candicidin.

Data Presentation: Quantitative Insights into Candicidin's Action

The following tables summarize key quantitative data related to the activity of Candicidin and other polyenes against Candida albicans.

Table 1: In Vitro Susceptibility of Candida albicans to Candicidin and Other Polyenes

| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candicidin | 0.06 - 1.0 | - | - | [5] |

| Amphotericin B | 0.003 - 1.0 | 0.5 | 1.0 | [5][6] |

| Nystatin | - | - | - | [7] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology (e.g., CLSI guidelines).[2][8][9][10][11]

Table 2: Effects of Polyenes on Fungal Membrane Permeability

| Parameter | Polyene | Organism | Quantitative Effect | Reference(s) |

| Potassium (K+) Efflux | Candicidin | Candida albicans | Rapid leakage observed | [3][7] |

| Membrane Depolarization | Polyenes (general) | Candida albicans | Increase in DiSC3(5) fluorescence | [5][12] |

| Membrane Permeabilization | Myricetin (induces permeability) | Candida albicans | 36.5% crystal violet uptake at 1x MIC | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Candicidin.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Candicidin that inhibits the visible growth of a fungal pathogen.

Methodology (Broth Microdilution based on CLSI M27-A3):

-

Preparation of Fungal Inoculum:

-

Culture Candida albicans on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of Candicidin in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Candicidin in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Candicidin at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

Measurement of Potassium (K+) Efflux

Objective: To quantify the leakage of intracellular potassium ions from fungal cells upon exposure to Candicidin.

Methodology:

-

Preparation of Fungal Cells:

-

Grow Candida albicans to the mid-exponential phase in a low-potassium medium.

-

Harvest the cells by centrifugation and wash them twice with a potassium-free buffer (e.g., MES-Tris buffer).

-

Resuspend the cells in the same potassium-free buffer to a defined cell density.

-

-

Potassium Efflux Assay:

-

Equilibrate the cell suspension at 30°C with gentle stirring.

-

Add Candicidin to the cell suspension to achieve the desired final concentration.

-

At various time points (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw aliquots of the suspension.

-

Immediately centrifuge the aliquots to pellet the cells.

-

-

Quantification of Extracellular Potassium:

-

Analyze the supernatant for potassium concentration using a flame photometer or an ion-selective electrode.

-

To determine the total intracellular potassium, lyse a separate aliquot of the initial cell suspension (e.g., by boiling or acid treatment) and measure its potassium content.

-

-

Data Analysis:

-

Express the amount of potassium released as a percentage of the total initial intracellular potassium.

-

Assessment of Membrane Depolarization using DiSC3(5)

Objective: To monitor changes in the fungal plasma membrane potential following treatment with Candicidin.

Methodology:

-

Cell Preparation and Staining:

-

Grow Candida albicans to the mid-exponential phase, harvest, and wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.5).

-

Add the potentiometric fluorescent dye DiSC3(5) to a final concentration of approximately 1-2 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized cells.

-

-

Fluorescence Measurement:

-

Transfer the stained cell suspension to a cuvette in a fluorometer.

-

Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

-

Treatment and Data Acquisition:

-

Add Candicidin to the cuvette and immediately begin recording the fluorescence intensity over time.

-

Membrane depolarization will cause the release of the DiSC3(5) dye from the cells, resulting in an increase in fluorescence (dequenching).

-

-

Controls:

-

Use a vehicle control (solvent for Candicidin) to account for any solvent effects.

-

Use a known depolarizing agent (e.g., gramicidin) as a positive control to determine the maximum fluorescence signal.

-

Detection of Reactive Oxygen Species (ROS) using Dihydrorhodamine 123 (DHR 123)

Objective: To detect the intracellular production of reactive oxygen species in fungal cells treated with Candicidin.

Methodology:

-

Cell Preparation and Staining:

-

Grow and prepare Candida albicans cells as described in previous protocols.

-

Incubate the cells with Dihydrorhodamine 123 (DHR 123) at a final concentration of 5-10 µM for 30-60 minutes in the dark. DHR 123 is a non-fluorescent probe that becomes fluorescent (Rhodamine 123) upon oxidation by ROS.[4][14][15]

-

-

Treatment:

-

Add Candicidin to the stained cell suspension.

-

Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated cells).

-

-

Detection:

-

Fluorometry: Measure the increase in fluorescence intensity (Excitation: ~500 nm, Emission: ~536 nm) over time using a microplate reader or fluorometer.[4]

-

Flow Cytometry: Analyze the fluorescence of individual cells to quantify the percentage of ROS-positive cells and the mean fluorescence intensity.

-

Fluorescence Microscopy: Visualize the localization of ROS production within the cells.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Core mechanism of Candicidin action on the fungal cell membrane.

Caption: Experimental workflow for measuring potassium efflux.

Caption: Signaling pathways activated by Candicidin-induced membrane stress.

Downstream Cellular Responses and Signaling

The initial membrane disruption caused by Candicidin triggers a variety of downstream cellular stress responses and signaling pathways as the fungal cell attempts to counteract the damage.

-

Activation of the High Osmolarity Glycerol (HOG) Pathway: The loss of intracellular ions and the resulting osmotic stress can activate the HOG pathway, a conserved MAPK signaling cascade.[16][17][18][19] Activation of the key kinase Hog1 leads to the expression of genes involved in osmo-adaptation and stress resistance.

-

Induction of the Cell Wall Integrity (CWI) Pathway: Physical damage to the plasma membrane is sensed by the CWI pathway, leading to the activation of the Mkc1 MAPK.[20] This pathway orchestrates the remodeling and reinforcement of the cell wall to compensate for membrane damage.

-

Calcium Signaling: The influx of extracellular calcium through the newly formed pores can trigger calcium-dependent signaling pathways, such as the calcineurin pathway.[10][15][21][22][23][24][25][26][27] This can influence a range of cellular processes, including stress responses and the regulation of virulence factors.

-

Generation of Reactive Oxygen Species (ROS): Disruption of mitochondrial membrane potential and function as a secondary effect of ion imbalance can lead to the accumulation of ROS.[17][28][29] This oxidative stress further damages cellular components and contributes to cell death.

-

Gene Expression Changes: The various stress signals converge to alter the fungal gene expression profile. Studies on other polyenes have shown changes in the expression of genes involved in ergosterol biosynthesis, cell wall maintenance, stress responses, and transport.[1][3][7][13][30][31][32]

Conclusion

The mechanism of action of Candicidin against fungal pathogens is a multifaceted process initiated by its specific and potent interaction with ergosterol. This binding event triggers a cascade of membrane-destabilizing effects, leading to the loss of cellular homeostasis and the activation of complex stress response pathways. A thorough understanding of these intricate molecular interactions and their downstream consequences is crucial for the rational design of novel antifungal therapies and for combating the growing challenge of antifungal resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the fascinating and clinically relevant biology of Candicidin.

References

- 1. Gene expression profiling reveals host defense strategies for restricting Candida albicans invasion and gastritis to the limiting ridge of the murine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicenter study of anidulafungin and micafungin MIC distributions and epidemiological cutoff values for eight Candida species and the CLSI M27-A3 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioquochem.com [bioquochem.com]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [iro.uiowa.edu]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Single MAPKKK Regulates the Hog1 MAPK Pathway in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]

- 18. Hog1 Controls Lipids Homeostasis Upon Osmotic Stress in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Hog1 Mitogen-Activated Protein Kinase Is Essential in the Oxidative Stress Response and Chlamydospore Formation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Live Candida albicans Suppresses Production of Reactive Oxygen Species in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dynamic calcium-mediated stress response and recovery signatures in the fungal pathogen, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Different Stress-Induced Calcium Signatures Are Reported by Aequorin-Mediated Calcium Measurements in Living Cells of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Diffusible Signal from Arbuscular Mycorrhizal Fungi Elicits a Transient Cytosolic Calcium Elevation in Host Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Molecular and Physiological Study of Candida albicans by Quantitative Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Candicidin A3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Genetic and Biochemical Machinery Behind a Potent Polyene Macrolide

Candicidin A3, a member of the candicidin complex of polyene macrolide antibiotics, exhibits potent antifungal activity, making it a molecule of significant interest for drug development. Produced by various Streptomyces species, most notably Streptomyces griseus, its biosynthesis is a complex process orchestrated by a large polyketide synthase (PKS) assembly line and a series of tailoring enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, offering valuable insights for researchers, scientists, and professionals involved in natural product discovery and antibiotic development.

The Candicidin Biosynthetic Gene Cluster

The genetic blueprint for candicidin biosynthesis is encoded within a large gene cluster, spanning over 100 kb of the Streptomyces genome.[1] This cluster contains the genes for the modular Type I polyketide synthase, as well as enzymes responsible for the synthesis of the p-aminobenzoic acid (PABA) starter unit, the mycosamine sugar moiety, and post-PKS modifications.

The core of the biosynthetic machinery is a modular Type I PKS, a massive enzymatic assembly line responsible for the iterative condensation of acyl-CoA precursors.[2][3] The candicidin PKS is composed of multiple proteins, each containing a set of functional domains that catalyze one cycle of polyketide chain elongation.[2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: initiation, elongation, and termination/tailoring.

Initiation: The Aromatic Starter Unit

Unlike many polyketides which are initiated with a simple acetate or propionate unit, the biosynthesis of candicidin begins with the aromatic starter unit, p-aminobenzoic acid (PABA).[4][5] The PABA molecule is activated to its CoA thioester, which is then loaded onto the PKS machinery to kickstart the polyketide chain assembly.[4]

Elongation: The Polyketide Chain Assembly

The PKS assembly line then catalyzes the sequential addition of extender units to the growing polyketide chain. In the case of candicidin, the extender units are derived from both malonyl-CoA and methylmalonyl-CoA.[2][4] The specific number and order of these extender units, as well as the degree of reduction at each step, are dictated by the modular organization of the PKS.

Termination and Post-PKS Modifications

Following the final elongation step, the full-length polyketide chain is released from the PKS. This is followed by a series of tailoring reactions that are crucial for the final structure and biological activity of this compound. These modifications include:

-

Cyclization: The linear polyketide chain undergoes an intramolecular cyclization to form the characteristic macrolactone ring.

-

Oxidation: A cytochrome P450 monooxygenase, CanC, is believed to be responsible for specific hydroxylation reactions on the macrolactone ring.[5]

-

Glycosylation: The deoxysugar mycosamine is synthesized and attached to the macrolactone core by a glycosyltransferase, CanG.[5]

The fully assembled and modified molecule is then exported from the cell.

Quantitative Data on Candicidin Production

Optimizing the production of candicidin is a key objective for its potential commercialization. Several factors have been shown to influence the yield of this antibiotic in fermentation cultures.

| Parameter | Condition | Effect on Candicidin Production | Reported Yield | Reference |

| pH | Controlled at 8.0 in later stages of fermentation | Maintained maximum rate of production | Up to 4 g/L | [6] |

| Phosphate Concentration | Optimum between 5 x 10⁻⁵ and 5 x 10⁻⁴ M | Inhibition at higher concentrations | - | [6][7] |

| Pleiotropic Regulator (AdpA) | Introduction into Streptomyces ZYJ-6 | Significant improvement in productivity | 9338 µg/mL | [1] |

| Metal Ions | High concentrations of Zinc, Iron, and Magnesium in complex medium | Stimulation of synthesis | - | [7] |

Regulatory Network of Candicidin Biosynthesis

The expression of the candicidin biosynthetic gene cluster is tightly regulated, ensuring that the antibiotic is produced at the appropriate time and in response to specific environmental cues. This regulation occurs at the transcriptional level and involves a network of regulatory proteins.

A key player in this network is the pleiotropic regulator AdpA, which has been shown to strongly upregulate the expression of several genes within the candicidin cluster.[1] Additionally, a hierarchical network of four regulatory genes, fscRI to fscRIV, located within the gene cluster, is involved in controlling candicidin production.[8][9][10] FscRI, a PAS-LuxR family regulator, has also been shown to co-regulate the biosynthesis of another antibiotic, antimycin.[8][9][10] Furthermore, phosphate concentration plays a significant role, with high levels of phosphate repressing the expression of the biosynthetic genes.[4]

Experimental Protocols

The study of the candicidin biosynthetic pathway involves a variety of molecular biology and analytical techniques. Below are adapted protocols for key experiments.

Gene Disruption in Streptomyces griseus

This protocol describes a general method for targeted gene disruption in Streptomyces griseus to investigate the function of genes in the candicidin biosynthetic cluster. This method is adapted from established protocols for Streptomyces genetics.

Materials:

-

Streptomyces griseus wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Appropriate Streptomyces growth media (e.g., ISP2, ISP4)

-

Antibiotics for selection (e.g., apramycin, nalidixic acid)

-

Plasmids for constructing the gene disruption cassette (e.g., pKC1139)

-

Enzymes for molecular cloning (restriction enzymes, ligase)

-

PCR reagents

Procedure:

-

Construct the Gene Disruption Plasmid:

-

Clone the upstream and downstream flanking regions of the target gene into a temperature-sensitive, conjugative E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).

-

Ligate the flanking regions on either side of the resistance cassette.

-

Transform the resulting plasmid into E. coli DH5α for amplification and verification.

-

-

Conjugation:

-

Transform the verified disruption plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002.

-

Prepare a fresh culture of S. griseus spores.

-

Mix the E. coli donor strain and S. griseus spores on an appropriate agar medium (e.g., ISP4) and incubate to allow for conjugation.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plate with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces that have integrated the plasmid).

-

Incubate until exconjugant colonies appear.

-

-

Selection for Double Crossover Events:

-

Streak the exconjugant colonies onto a fresh selective plate and incubate at a non-permissive temperature for plasmid replication to select for single-crossover homologous recombinants.

-

Subculture the single-crossover mutants on non-selective media to allow for a second crossover event to occur.

-

Replica plate the colonies onto both selective and non-selective media to identify colonies that have lost the plasmid backbone (apramycin-sensitive), indicating a double crossover event.

-

-

Verification of Gene Disruption:

-

Confirm the gene disruption in the apramycin-sensitive colonies by PCR analysis using primers that flank the target gene.

-

Further confirmation can be obtained by Southern blot analysis.

-

Heterologous Expression and Purification of Candicidin Biosynthetic Enzymes

This protocol provides a general framework for the heterologous expression of candicidin biosynthetic enzymes (e.g., PKS modules, P450s) in E. coli and their subsequent purification.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector with a suitable tag for purification (e.g., pET vector with a His-tag)

-

Gene of interest cloned into the expression vector

-

LB medium and appropriate antibiotics

-

IPTG for induction

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme, DNase)

-

Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing concentrations of imidazole)

-

SDS-PAGE reagents for analysis

Procedure:

-

Transformation and Expression:

-

Transform the expression plasmid containing the gene of interest into the E. coli expression host.

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

-

Analysis and Storage:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

-

Determine the protein concentration and store at -80°C.

-

HPLC Analysis of this compound

This protocol outlines a general method for the extraction and quantification of this compound from Streptomyces griseus fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Streptomyces griseus fermentation broth

-

Organic solvent for extraction (e.g., butanol, ethyl acetate)

-

Rotary evaporator

-

Methanol or other suitable solvent for reconstitution

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water or methanol and water, with or without an acid modifier like formic acid)

-

This compound standard (if available)

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant and/or the mycelium with an equal volume of an appropriate organic solvent (e.g., butanol).

-

Separate the organic phase and evaporate the solvent to dryness using a rotary evaporator.

-

-

Sample Preparation:

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject the filtered sample onto the HPLC system.

-

Separate the components of the extract using a C18 column and a suitable mobile phase gradient.

-

Detect the eluting compounds using a UV detector at a wavelength appropriate for polyenes (typically in the range of 360-410 nm).

-

-

Quantification:

-

Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with that of a standard (if available).

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.

-

Visualizations of Biosynthetic and Regulatory Pathways

To further elucidate the complex processes involved in this compound biosynthesis, the following diagrams, generated using Graphviz, provide a visual representation of the key pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candicidin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Factors Affecting the Production of Candicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors affecting the production of candicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. Coordinate Regulation of Antimycin and Candicidin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Spectroscopic properties of Candicidin A3 (UV-Vis, NMR, Mass Spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Candicidin A3, a polyene macrolide antibiotic. The document details its characteristics as determined by Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of antifungal agents.

Introduction to this compound

This compound is a member of the heptaene macrolide group of antifungal agents, produced by various Streptomyces species. Its biological activity stems from its ability to bind to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and for quality control in pharmaceutical formulations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characteristic of heptaene macrolides, displaying distinct absorption maxima due to the conjugated polyene system in its structure. These properties are routinely used for the identification and quantification of the compound.

Data Presentation: UV-Vis Absorption Maxima

The following table summarizes the reported UV-Vis absorption maxima for candicidin. The slight variations in the reported wavelengths can be attributed to differences in the solvent systems used during analysis.

| Solvent System | λmax (nm) | Reference |

| Ethanol | 339, 358, 378, 400 | [1] |

| Not Specified | 408, 384, 364, 344 | [2] |

| Ethanol | 360 (for candidin complex) | [3] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound for qualitative identification and quantitative determination.

Materials:

-

This compound standard

-

Spectrophotometric grade ethanol or methanol

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol) at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution with a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU), for example, 10 µg/mL.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for scanning, typically from 200 nm to 500 nm for polyene macrolides.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the this compound working solution and then fill it with the same solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

For quantitative analysis, measure the absorbance at a specific λmax and calculate the concentration using a previously established calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of complex organic molecules like this compound. While detailed, publicly available tabular data of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are scarce, its complete stereostructure has been established through advanced 2D NMR experiments.[4] These techniques, including DQF-COSY, ROESY, and HSQC, provide through-bond and through-space correlations between nuclei, allowing for the determination of the molecule's complex three-dimensional structure.

Data Presentation: NMR Spectroscopic Data

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra of this compound for structural confirmation and elucidation.

Materials:

-

Purified this compound sample

-

Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the purified this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Acquire a suite of 2D NMR spectra as needed for full structural assignment. This may include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for stereochemical assignments.

-

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.

-

Analyze the 2D spectra to build up the molecular structure and assign the stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Data Presentation: Mass Spectrometry Data

The following table summarizes the high-resolution mass spectrometry data for candicidin.

| Ionization Mode | Ion | Measured m/z | Calculated m/z | Molecular Formula | Reference |

| HR-ESI-MS | [M+H]⁺ | 1109.57938 | 1109.57974 | C₅₉H₈₅O₁₈N₂ | [2] |

Experimental Protocol: Mass Spectrometry

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

-

Purified this compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or acetic acid (for promoting ionization)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of polyene macrolides.

-

Set the mass analyzer to acquire data in a positive or negative ion mode over an appropriate m/z range (e.g., m/z 500-1500).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

-

Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

-

-

Data Analysis:

-

Determine the m/z value of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and isotopic pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Solution NMR structure of five representative glycosylated polyene macrolide antibiotics with a sterol-dependent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production, Detection, Extraction, and Quantification of Polyene Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 4. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Potent Antifungal: An In-depth Technical Guide to the Early Research on Candicidins

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the seminal research that led to the discovery and initial characterization of candicidins, a complex of potent polyene macrolide antifungal agents. Sourced from the foundational scientific literature and patent filings of the era, this guide is designed to offer a detailed understanding of the original methodologies, quantitative data, and the logical framework that established candicidins as a significant discovery in the fight against fungal infections.

Discovery and Production

Candicidin was first isolated from a strain of Streptomyces griseus (No. 3570), a soil actinomycete, by H. A. Lechevalier and colleagues in Selman A. Waksman's laboratory in 1953. The discovery was the result of a screening program testing 197 cultures of actinomycetes for their antibiotic activity against Ceratostomella ulmi, the causative agent of Dutch elm disease. The new antibiotic was named candicidin due to its pronounced fungistatic and fungicidal action against Candida albicans.[1]

Producing Organism

The candicidin-producing organism, Streptomyces griseus strain No. 3570, was distinguished from streptomycin-producing strains of the same species based on several morphological and cultural characteristics. These distinguishing features are summarized in Table 1.

Table 1: Morphological and Cultural Properties of S. griseus No. 3570 vs. Streptomycin-Producing S. griseus [1][2]

| Characteristic | S. griseus No. 3570 (Candicidin-producing) | S. griseus (Streptomycin-producing) |

| Structure of aerial mycelium | Branching filaments forming tufts of curved sporulating hyphae. | Branching filaments forming tufts of straight sporulating hyphae. |

| Gelatin stab | Rapid liquefaction. Flaky growth falls to the bottom. Faint brownish pigment. | Rapid liquefaction. |

| Czapek's agar | Poor growth, thin cream-colored with a brownish dark tinge in vegetative growth and greenish tinge in aerial mycelium. | Greenish-yellow or cream-colored surface growth with a brownish tinge. Thin, colorless, spreading, becoming olive buff. Aerial mycelium thick powdery, water green. |

| Yeast-dextrose agar | Cream-colored lichnoid growth, grey powdery aerial mycelium. | Abundant cream-colored, lichnoid growth, powdery, white to light grey aerial mycelium. |

| Nutrient agar | Cream-colored growth thin, powdery, light grey aerial mycelium. | Thin cream-colored growth. Light grey aerial mycelium. |

| Litmus milk | Coagulation rapid with peptonization, becoming alkaline. | Cream-colored ring. Coagulation with rapid peptonization, becoming alkaline. |

| Potato plug | Brownish, lichnoid growth, covered with white powdery aerial mycelium. No soluble pigment. | Same. |

| Nitrate reduction | + | + |

| Optimum temperature | 37°C | 37°C |

| Sensitivity to phage M-1 | Resistant | Sensitive |

Fermentation Protocol

The production of candicidin was achieved through submerged culture fermentation. The following protocol is based on the early descriptions:

-

Inoculum Preparation: Spores of Streptomyces griseus No. 3570 were used to inoculate a suitable, sterile nutrient medium.

-

Production Medium: An aqueous, sugar-containing nutrient medium was used for the cultivation. A common medium consisted of yeast-dextrose broth.

-

Cultivation: The culture was grown in shaken flasks.

-

Incubation: Incubation was carried out for a period of four days.

-

Harvest: At the end of the fermentation, the broth typically reached a pH of 8.1 and exhibited an activity of 900 candicidin units per milliliter.

Isolation and Purification

The early methods for extracting and purifying candicidin from the fermentation broth involved a series of solvent extractions and fractionations.

Extraction of Crude Candicidin

A common method for obtaining a crude extract of candicidin was as follows:

-

Adsorption: The culture broth was treated with Hyflo-supercel, a filter aid, to adsorb the antibiotic.

-

Elution: The Hyflo-supercel with the adsorbed candicidin was then eluted with n-butanol.

-

Concentration and Drying: The butanol extract was concentrated in vacuo and then freeze-dried to yield a solid preparation of crude candicidin.

This process resulted in a crude candicidin preparation with a strength of 900 units per milligram, representing a yield of 20 to 40% of the activity present in the original culture broth.

Fractionation of Candicidin Complex

Crude candicidin was found to be a complex of at least three fractions, which could be separated by solvent extraction:

-

Fraction C: Extraction of the crude material with acetone dissolved this fraction, which was found to have negligible biological activity.

-

Fraction A: The acetone-insoluble residue, containing fractions A and B, was then extracted with ethanol. Fraction A was soluble in ethanol.

-

Fraction B: The remaining ethanol-insoluble solid constituted fraction B.

Both fractions A and B were found to be highly active antifungal agents.

Caption: Experimental workflow for the production, extraction, and fractionation of candicidin.

Antifungal Activity

The early research on candicidin established its potent antifungal properties, particularly against yeasts and yeast-like fungi.

Antifungal Spectrum

The in vitro antifungal activity of crude candicidin was determined against a range of fungi. The tests were conducted on a peptone-glucose medium with an incubation period of 2 to 5 days at 28°C. The results are summarized in Table 2.

Table 2: Antifungal Spectrum of Crude Candicidin [1]

| Test Organism | Micrograms per ml for Complete Inhibition |

| Acrostalagmus sp. | >10 |

| Alternaria sp. | 0.6-10 |

| Aspergillus niger | 5-70 |

| Candida albicans | 0.3-0.5 |

| Cercospora kikuchii | 8-15 |

| Ceratostomella ulmi (P strain) | 0.15-0.3 |

| C. ulmi (H strain) | 3-5 |

| Botrytis sp. | 16-50 |

| Diaporthe sp. | >10 |

| Fusarium sp. | 10-20 |

| Geotrichum sp. | 0.6-1.0 |

| Gliomastix sp. | >10 |

| Hansenula sp. | 0.6-1.0 |

| Helminthosporium sp. | >10 |

| Hormodendrum sp. | >10 |

| Monilia sp. | 0.6-1.0 |

| Mucor sp. | >10 |

| Mycoderma sp. | 0.6-1.0 |

| Oidium sp. | 0.6-1.0 |

| Penicillium sp. | >10 |

| Phoma sp. | >10 |

| Phytophthora sp. | >10 |

| Pullularia sp. | 0.6-1.0 |

| Rhizopus sp. | >10 |

| Saccharomyces cerevisiae | 0.3-0.5 |

| Sclerotinia sp. | >10 |

| Sporotrichum sp. | 0.6-1.0 |

| Stemphylium sp. | >10 |

| Thielaviopsis sp. | >10 |

| Torula sp. | 0.3-0.5 |

| Trichoderma sp. | >10 |

| Trichophyton sp. | 0.6-1.0 |

| Trichothecium sp. | >10 |

| Verticillium sp. | >10 |

| Zygosaccharomyces sp. | 0.3-0.5 |

Fungicidal Activity

In addition to its fungistatic effects, crude candicidin demonstrated significant fungicidal activity against Candida albicans.

-

Resting Cells: A concentration of 5 micrograms per ml resulted in the complete sterilization of a heavy suspension of resting C. albicans cells within three hours.

-

Growing Cells: For a culture of growing C. albicans cells, a concentration of 1 microgram per ml was sufficient to achieve sterilization in three hours.

In contrast, only minimal fungicidal activity was observed against Ceratostomella ulmi and Aspergillus niger under similar test conditions.

Physicochemical Properties and Stability

The early investigations provided initial insights into the chemical and physical nature of candicidin and its fractions.

-

Solubility: Crude candicidin was found to be soluble in pyridine and aqueous butanol, and slightly soluble in ethanol and butanol. It was insoluble in water and many other organic solvents.

-

Stability: Candicidin exhibited reasonable stability at various temperatures, with concentrated solutions being more stable than dilute ones. At a neutral pH, both fractions A and B could withstand heating at 60°C for 10 minutes and could be stored at 4°C for a week without a significant loss of activity.

Mechanism of Action

While the precise molecular mechanism was not fully elucidated in the initial papers, the potent and rapid fungicidal action against Candida albicans suggested a disruptive effect on the fungal cell. Later research would confirm that candicidin, like other polyene antibiotics, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.

Caption: Postulated mechanism of action of candicidin on the fungal cell membrane.

Conclusion

The early research on candicidin laid a robust foundation for its future development and clinical use. The pioneering work of Lechevalier, Waksman, and their colleagues not only introduced a potent new antifungal agent but also established the fundamental methodologies for its production, isolation, and characterization. The quantitative data from these initial studies clearly demonstrated the high efficacy of candicidin, particularly against Candida species, paving the way for its application in treating fungal infections. This in-depth guide serves as a valuable resource for understanding the origins of this important antifungal compound and provides a historical and technical context for ongoing research and development in the field of antimicrobial agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Candicidin A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antibiotic complex produced by various Streptomyces species, most notably Streptomyces griseus. This complex is comprised of several structurally related analogues, including Candicidin A, B, C, and D. Among these, Candicidin A3 is a significant component, demonstrating potent antifungal activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols. It is important to note that while research has been conducted on the candicidin complex as a whole, specific data for this compound is limited. Therefore, where data for this compound is unavailable, information for the closely related and major component, Candicidin D, or the overall complex is provided as a reference. It has been established that this compound is synonymous with ascosin A3 and levorin A3.

Physicochemical Properties

The physicochemical properties of this compound and its analogues are fundamental to understanding its solubility, stability, and interaction with biological systems.

General Properties

This compound is described as a yellow amorphous powder that decomposes at temperatures exceeding 150°C.[1]

Molecular and Spectroscopic Data

The structural similarity among the candicidin analogues results in comparable molecular weights and spectroscopic characteristics.

| Property | This compound (as Levorin A3) | Candicidin D | General Candicidin Complex |

| Molecular Formula | C₅₉H₈₆N₂O₁₈[1] | C₅₉H₈₄N₂O₁₈[2] | C₅₉H₈₄N₂O₁₈[3] |

| Molecular Weight | 1111.3 g/mol [1] | 1109.3 g/mol [2] | 1109.31 g/mol [3] |

| Exact Mass | Not explicitly found | 1108.57191383 Da[2] | 1108.5719 Da[3] |

| UV-Vis Absorption Maxima (in Ethanol) | Not explicitly found | Not explicitly found | 339 nm, 358 nm, 378 nm, 400 nm[4] |

Note: The molecular formula and weight for the general Candicidin complex are often reported based on the major component, Candicidin D.

Solubility Profile

The solubility of polyene macrolides like this compound is a critical factor in formulation development.

| Solvent | Solubility |

| Water | Limited solubility[1] |

| Polar Organic Solvents (Methanol, Ethanol, DMSO, DMF) | Soluble[1] |

| Tetrahydrofuran (80% aqueous) | Soluble[5] |

| Most other organic solvents | Poorly soluble[5] |

Mechanism of Action and Signaling Pathways

The primary antifungal mechanism of the candicidin complex, including this compound, involves direct interaction with the fungal cell membrane. The principal target is ergosterol, the main sterol in the fungal cytoplasmic membrane.[6]

The binding of Candicidin to ergosterol leads to the formation of pores or channels in the membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular components, such as potassium ions, and ultimately leads to cell death.[6] There is also evidence suggesting an initial interaction with fatty acids or fatty acid esters in the cell wall, which may be a prerequisite for the subsequent lethal interaction with the cell membrane's ergosterol.[6]

Currently, specific downstream signaling pathways within the fungal cell that are directly modulated by this compound have not been extensively elucidated in the available literature. The primary mechanism is understood as a direct physical disruption of the cell membrane rather than an interaction with specific signaling cascades.

Caption: Mechanism of action of this compound on the fungal cell.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general approach for the separation and purity determination of this compound from a complex mixture.

Objective: To separate and quantify this compound in a sample.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound reference standard

Procedure:

-

Sample Preparation: Dissolve a known weight of the candicidin sample in a suitable solvent, such as methanol or DMSO, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30 °C

-

Detection wavelength: Monitor at the absorption maxima of the heptaene chromophore (e.g., 380 nm or 400 nm).

-

-

Analysis: Inject the prepared sample and a reference standard of this compound. The purity of this compound in the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Caption: A general workflow for the HPLC analysis of this compound.

UV-Vis Spectrophotometry for Identification and Quantification

This protocol describes the use of UV-Vis spectrophotometry to identify and quantify this compound based on its characteristic absorption spectrum.

Objective: To determine the absorption spectrum and concentration of this compound.

Instrumentation:

-

UV-Vis spectrophotometer

Reagents:

-

Ethanol (spectroscopic grade)

-

This compound reference standard

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in ethanol at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

-

Sample Preparation: Dissolve the unknown sample containing this compound in ethanol to an estimated concentration within the range of the calibration curve.

-

Spectral Scan:

-

Use ethanol as a blank to zero the spectrophotometer.

-

Scan the absorbance of a standard solution from 200 to 500 nm to identify the characteristic absorption maxima.

-

-

Quantification:

-

Measure the absorbance of the standard solutions and the unknown sample at one of the identified absorption maxima (e.g., 400 nm).

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the unknown sample by interpolating its absorbance on the calibration curve.

-

Conclusion

This compound is a key component of the candicidin antifungal complex. While specific quantitative data for this analogue is not as abundant as for the major component, Candicidin D, this guide consolidates the available information on its physical and chemical properties. The primary mechanism of action is well-established and involves the disruption of the fungal cell membrane through interaction with ergosterol. The provided experimental protocols offer a foundational approach for the analysis and characterization of this compound in a research and development setting. Further studies are warranted to fully elucidate the unique properties and biological activities of this compound, which may pave the way for its optimized therapeutic application.

References

- 1. Buy Levorin | 11014-70-3 | >98% [smolecule.com]

- 2. Candicidin D | C59H84N2O18 | CID 154731607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Levorin | C59H84N2O18 | CID 131750179 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Polyene Structure of Candicidin A3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene structure of Candicidin A3, a potent antifungal agent. It delves into the molecule's chemical architecture, its biosynthesis, and the experimental methodologies used to elucidate its complex structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound

Candicidin is a complex of polyene macrolide antibiotics produced by various Streptomyces species, most notably Streptomyces griseus. This complex is comprised of several related compounds, with Candicidin D being the major component. This compound, also known as ascosin A3 or levorin A3, is a key constituent of this complex and exhibits significant antifungal activity.[1][2][3] The biological activity of candicidins is attributed to their ability to bind to ergosterol, a primary sterol in fungal cell membranes, leading to membrane disruption and cell death.[1]

The core of this compound's structure is a large macrolide ring, characterized by a conjugated heptaene (seven double bonds) system, which is responsible for its characteristic UV-Vis absorption spectrum and its antifungal properties.[4] The detailed stereochemistry of this complex molecule has been a subject of extensive research, with advanced spectroscopic techniques being instrumental in its complete elucidation.[1][5]

Chemical Structure and Properties

The chemical formula for the closely related and major component, Candicidin D, is C₅₉H₈₄N₂O₁₈.[3] The structure of this compound is distinguished by its 38-membered macrolide ring. The defining feature of its polyene core is a heptaene chromophore with a specific geometry of (22E, 24E, 26Z, 28Z, 30E, 32E, 34E).[4][5] The absolute configuration of the numerous chiral centers in this compound has been determined as (3R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, 38S, 40S, 41S).[4]

Spectroscopic Data

The structural elucidation of this compound has heavily relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Key Spectroscopic Data for this compound

| Parameter | Data | Reference |

| UV-Vis Absorption Maxima (in Methanol) | 362, 381, 404 nm | [3] |

| Molecular Formula (of Candicidin D) | C₅₉H₈₄N₂O₁₈ | [3] |

| Heptaene Geometry | 22E, 24E, 26Z, 28Z, 30E, 32E, 34E | [4][5] |

| Absolute Configuration | 3R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, 38S, 40S, 41S | [4] |

Note: Detailed ¹H and ¹³C NMR chemical shift and coupling constant data are typically found in specialized publications and databases. The data presented here is a summary of key structural features.

Experimental Protocols

The determination of the complex structure of this compound involves a multi-step process including fermentation, isolation, purification, and detailed spectroscopic analysis.

Fermentation and Isolation

Candicidin is produced by submerged aerobic fermentation of Streptomyces griseus. The production is influenced by factors such as the composition of the culture medium and phosphate levels, which can repress the expression of biosynthetic genes.[6][7]

Protocol for Candicidin Production (General):

-

Inoculum Preparation: A seed culture of Streptomyces griseus is grown in a suitable medium (e.g., yeast-dextrose broth) to generate sufficient biomass.

-

Production Fermentation: The seed culture is transferred to a larger production fermenter containing a specialized production medium (e.g., SPG medium). The fermentation is carried out under controlled conditions of aeration, agitation, and temperature.

-

Extraction: After an appropriate fermentation period, the mycelium is harvested, and the candicidin complex is extracted using organic solvents such as butanol.[6]

Purification of this compound

The separation of the individual components of the candicidin complex is a challenging task due to their structural similarity. High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose.

Protocol for HPLC Separation of Candicidin Components (Illustrative):

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution system is often necessary. The mobile phase may consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Detection: A UV-Vis detector set at the absorption maxima of the heptaene chromophore (around 380-405 nm) is used to monitor the elution of the different candicidin components.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected for further analysis.

Structural Elucidation by NMR Spectroscopy

Two-dimensional NMR techniques are crucial for determining the intricate stereochemistry of this compound.

Protocol for 2D NMR Analysis (General):

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or pyridine-d₅).

-

NMR Experiments: A suite of 2D NMR experiments is performed, including:

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To establish proton-proton scalar couplings within spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which is critical for defining the relative stereochemistry.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in connecting different structural fragments.

-

-

Data Analysis: The detailed analysis of these spectra, often in conjunction with molecular dynamics simulations, allows for the complete assignment of the stereostructure.[4][5]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule and to study its fragmentation patterns, which can provide additional structural information.

Protocol for HRMS Analysis (General):

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing large, non-volatile molecules like this compound.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio with high accuracy.

-

Tandem MS (MS/MS): To obtain fragmentation data, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce structural motifs.

Biosynthesis and Mechanism of Action

Understanding the biosynthesis and mechanism of action of this compound is crucial for the development of new antifungal agents.